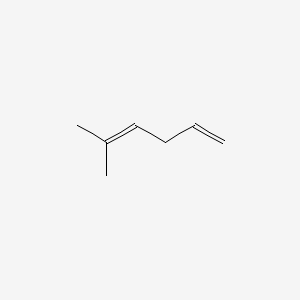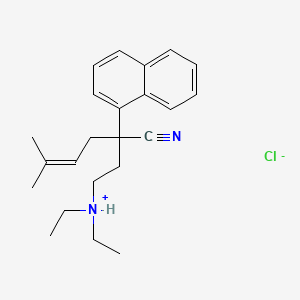
1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, an acetonitrile group, and additional substituents including a diethylaminoethyl group and a methylbutenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride typically involves multiple steps:
Formation of Naphthaleneacetonitrile: This can be achieved through the reaction of naphthalene with acetonitrile in the presence of a catalyst.
Introduction of Diethylaminoethyl Group: This step involves the alkylation of the naphthaleneacetonitrile with diethylaminoethyl chloride under basic conditions.
Addition of Methylbutenyl Group: The final step involves the addition of the methylbutenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted naphthalene derivatives.
科学的研究の応用
1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride has various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
1-Naphthaleneacetonitrile: Lacks the additional substituents present in the target compound.
Naphthaleneacetonitrile derivatives: Compounds with different substituents on the naphthalene ring or acetonitrile group.
Uniqueness
1-Naphthaleneacetonitrile, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-, hydrochloride is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties compared to other naphthaleneacetonitrile derivatives.
特性
CAS番号 |
50765-73-6 |
|---|---|
分子式 |
C23H31ClN2 |
分子量 |
371.0 g/mol |
IUPAC名 |
(3-cyano-6-methyl-3-naphthalen-1-ylhept-5-enyl)-diethylazanium;chloride |
InChI |
InChI=1S/C23H30N2.ClH/c1-5-25(6-2)17-16-23(18-24,15-14-19(3)4)22-13-9-11-20-10-7-8-12-21(20)22;/h7-14H,5-6,15-17H2,1-4H3;1H |
InChIキー |
FGRDQLLXKJFDOQ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCC(CC=C(C)C)(C#N)C1=CC=CC2=CC=CC=C21.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


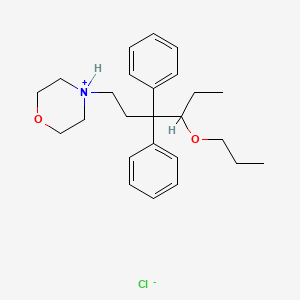
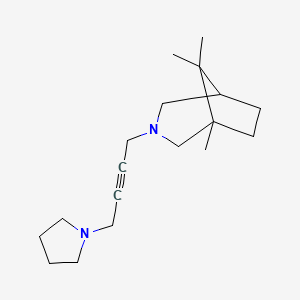
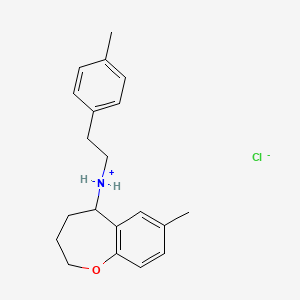
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)

![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)





